H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA
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Overview
Description
The compound H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide sequence is often used in scientific research due to its specific properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
The peptide H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of specific amino acid residues such as tyrosine and histidine.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of dityrosine or other oxidized derivatives.
Scientific Research Applications
The peptide H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, triggering a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
Uniqueness
The uniqueness of H-Tyr-Leu-Ala-Asp-Gly-Asp-Leu-His-Ser-Asp-Gly-Pro-Gly-Arg-OH.TFA lies in its specific amino acid sequence, which imparts distinct properties and interactions. This sequence can be tailored to achieve desired biological or chemical effects, making it a valuable tool in research and development.
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H93N19O23.C2HF3O2/c1-29(2)16-37(76-52(94)35(63)18-32-10-12-34(83)13-11-32)55(97)72-31(5)51(93)75-40(20-48(87)88)53(95)68-24-46(85)74-42(22-50(91)92)58(100)77-38(17-30(3)4)56(98)78-39(19-33-23-66-28-71-33)57(99)80-43(27-82)59(101)79-41(21-49(89)90)54(96)70-26-47(86)81-15-7-9-44(81)60(102)69-25-45(84)73-36(61(103)104)8-6-14-67-62(64)65;3-2(4,5)1(6)7/h10-13,23,28-31,35-44,82-83H,6-9,14-22,24-27,63H2,1-5H3,(H,66,71)(H,68,95)(H,69,102)(H,70,96)(H,72,97)(H,73,84)(H,74,85)(H,75,93)(H,76,94)(H,77,100)(H,78,98)(H,79,101)(H,80,99)(H,87,88)(H,89,90)(H,91,92)(H,103,104)(H4,64,65,67);(H,6,7)/t31-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFAECGUAQVKCB-YRLUYXAESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H94F3N19O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1586.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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